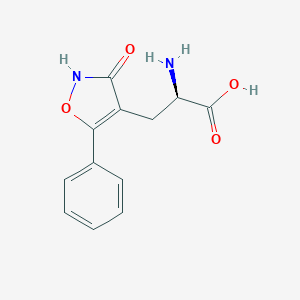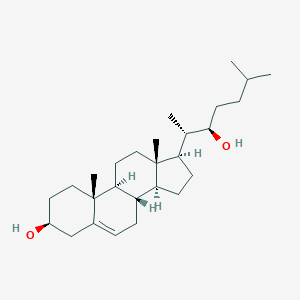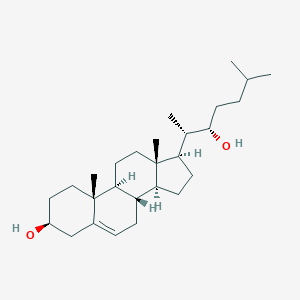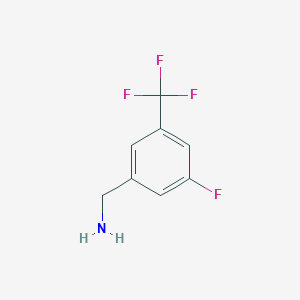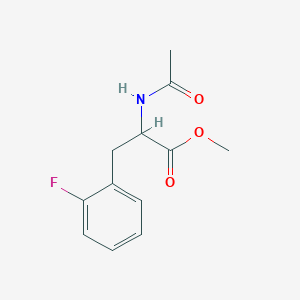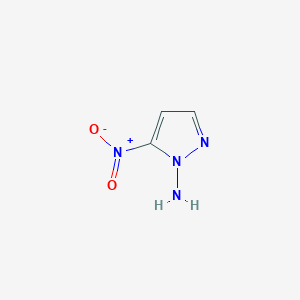
5-nitro-1H-pyrazol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-1H-pyrazol-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that contains a nitro group at the 5th position of the pyrazole ring. In recent years, 5-nitro-1H-pyrazol-1-amine has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
5-nitro-1H-pyrazol-1-amine has various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. 5-nitro-1H-pyrazol-1-amine has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of bacterial growth.
Mécanisme D'action
The mechanism of action of 5-nitro-1H-pyrazol-1-amine is not fully understood. However, studies have shown that this compound acts by inhibiting various cellular processes, including DNA synthesis and protein synthesis. It also induces apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-nitro-1H-pyrazol-1-amine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can inhibit bacterial growth. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-nitro-1H-pyrazol-1-amine in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 5-nitro-1H-pyrazol-1-amine. One of the most promising directions is the development of new anticancer drugs based on this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as anti-inflammatory and antimicrobial agents. Additionally, studies are needed to determine the safe dosage and potential side effects of this compound in humans.
Conclusion:
In conclusion, 5-nitro-1H-pyrazol-1-amine is a promising compound that has potential applications in various fields, including cancer research, anti-inflammatory agents, and antimicrobial agents. Its potent anticancer activity makes it a promising candidate for the development of new anticancer drugs. However, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 5-nitro-1H-pyrazol-1-amine can be achieved through various methods. One of the most common methods involves the reaction of 5-amino-1H-pyrazole with nitric acid in the presence of sulfuric acid. This reaction leads to the formation of 5-nitro-1H-pyrazol-1-amine. Another method involves the reaction of 5-chloro-1H-pyrazole with sodium nitrite and hydrochloric acid, followed by reduction with sodium borohydride.
Propriétés
Numéro CAS |
150017-59-7 |
|---|---|
Nom du produit |
5-nitro-1H-pyrazol-1-amine |
Formule moléculaire |
C3H4N4O2 |
Poids moléculaire |
128.09 g/mol |
Nom IUPAC |
5-nitropyrazol-1-amine |
InChI |
InChI=1S/C3H4N4O2/c4-6-3(7(8)9)1-2-5-6/h1-2H,4H2 |
Clé InChI |
ZATDRUZEOKGHCS-UHFFFAOYSA-N |
SMILES |
C1=C(N(N=C1)N)[N+](=O)[O-] |
SMILES canonique |
C1=C(N(N=C1)N)[N+](=O)[O-] |
Synonymes |
1H-Pyrazol-1-amine,5-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



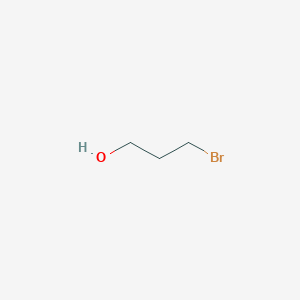
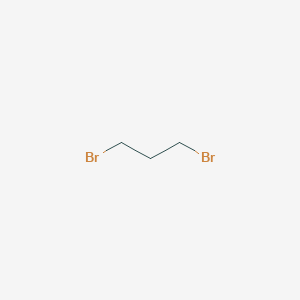




![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)


